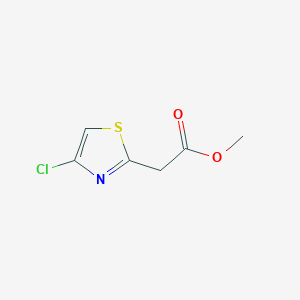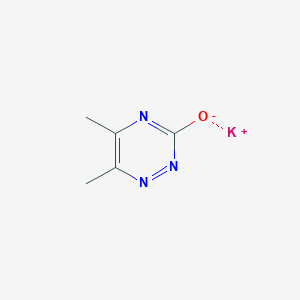
1-溴-2-(2,2-二氟丙氧基)-苯
描述
1-Bromo-2-(2,2-difluoropropoxy)-benzene (DBFPB) is an organobromine compound that is widely used in scientific research and lab experiments. It is a highly reactive compound with a wide range of potential applications. DBFPB is an important tool in organic synthesis, as it can be used to form a variety of products and can be used in many different reactions. DBFPB is also used in the synthesis of other compounds, such as polymers, pharmaceuticals, and other materials.
科学研究应用
Aryne Route to Naphthalenes
- 在芳炔化学中的应用: Schlosser和Castagnetti(2001年)的研究详细介绍了使用1-溴-2-(三氟甲氧基)苯,这是一种结构类似于1-溴-2-(2,2-二氟丙氧基)-苯的化合物,用于生成芳炔。然后使用这些芳炔合成萘,突显了它在复杂有机合成中的实用性 (Schlosser & Castagnetti, 2001)。
荧光性质
- 合成和光致发光: 梁作奇(2015年)合成了1-溴-4-(2,2-二苯基乙烯基)苯,并研究了其光致发光性质。这项研究表明类似溴苯化合物在材料科学中的潜在应用,特别是在发光材料中 (Liang Zuo-qi, 2015)。
有机金属化合物
- 合成乙炔二茂铁化合物: Fink等人(1997年)合成并表征了1,3,5-三溴苯的乙炔二茂铁化合物,展示了溴苯衍生物在有机金属化学中的作用 (Fink et al., 1997)。
联苯合成
- Diels–Alder 反应: Muzalevskiy等人(2009年)利用1-(3-溴-3,3-二氟丙-1-炔基)苯在Diels–Alder反应中合成了邻位CF2Br取代的联苯。这种应用展示了这类化合物在促进特定类型化学反应中的作用 (Muzalevskiy et al., 2009)。
有机金属合成
- 合成1-溴-3,5-双(三氟甲基)苯: Porwisiak和Schlosser(1996年)使用了1-溴-3,5-双(三氟甲基)苯,一个相关化合物,作为各种有机金属合成的起始物质,表明了1-溴-2-(2,2-二氟丙氧基)-苯在类似应用中的潜在用途 (Porwisiak & Schlosser, 1996)。
属性
IUPAC Name |
1-bromo-2-(2,2-difluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-9(11,12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKUYZJOJWDPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)

![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)

![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)





![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)